molecular formula C15H20N2O3 B4504745 N-(tert-butyl)-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(tert-butyl)-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4504745
M. Wt: 276.33 g/mol
InChI Key: GLGUSLZOENEHAM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.14739250 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(tert-butyl)-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and related compounds have been explored for their potential in synthetic organic chemistry. The versatility of tert-butyl phenylazocarboxylates, which share structural similarities, is significant in nucleophilic substitutions and radical reactions. This compound can lead to azocarboxamides through nucleophilic attack on the carbonyl unit, with applications in the synthesis of various organic compounds (Jasch, Höfling, & Heinrich, 2012).

Pharmacological Research

  • Research in medicinal chemistry has involved tert-butyl groups in various compounds. For instance, the discovery of potent malonyl-CoA decarboxylase inhibitors, which included a tert-butyl dihydroisoxazole carboxamide group, was significant for potential cardioprotective agents. This showcases the importance of the tert-butyl group in developing new pharmaceuticals (Cheng et al., 2006).

Material Science Applications

  • Compounds containing tert-butyl groups have been investigated for their properties in material science. Organogels based on perylenetetracarboxylic diimides with tert-butyl groups have been studied for their gelating abilities and properties, indicating the role of such compounds in novel material design (Wu et al., 2011).

Electrochemical and Photophysical Studies

  • Derivatives of tert-butyl phenyl compounds have been analyzed for their electrochemical and photophysical properties, demonstrating high thermal stability and potential applications in electronic materials (Skuodis et al., 2021).

Analytical Applications

  • The tert-butyldimethylsilyl derivatives have been used in capillary gas chromatography for quantitative determination of various metabolites in urine, showcasing the analytical applications of such compounds in clinical and biochemical analysis (Muskiet et al., 1981).

Properties

IUPAC Name

N-tert-butyl-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)16-14(18)13-9-12(17-20-13)10-6-5-7-11(8-10)19-4/h5-8,13H,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGUSLZOENEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.